molecular formula C15H16N4O3 B1192768 Gamillus

Gamillus

Cat. No. B1192768
M. Wt: 300.318
InChI Key: CATDIRASHMZBMX-TYAWLKMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamillus is a novel acid-tolerant green RSFP, exhibiting negative switching with especially high contrast in acidic conditions, and its off switching is caused by trans-to-cis isomerization of the chromophore hydroxyphenyl ring that accompanies protonation.

Scientific Research Applications

Super-resolution Imaging Under Acidic Conditions

Gamillus, a green fluorescent protein, is crucial for super-resolution imaging in acidic conditions (pH 4.5-6.0). Its acid tolerance and high contrast make it suitable for observing cellular architectures in such environments. Enhanced variants, rsGamillus-S and rsGamillus-F, offer improved switching contrasts and speeds, functioning well between pH 4.5 and 7.5 (Shinoda et al., 2019).

Molecular Tag for Imaging in Acidic Organelles

Developed from the jellyfish Olindias formosa, Gamillus serves as a molecular tag for bioimaging in acidic organelles. Its acid tolerance, brightness, and photostability are attributed to a unique chromophore structure, making it effective for autophagy-mediated molecular tracking to lysosomes (Shinoda et al., 2017).

properties

Product Name

Gamillus

Molecular Formula

C15H16N4O3

Molecular Weight

300.318

IUPAC Name

(Z)-4-(4-(4-Hydroxybenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-iminobutanamide

InChI

InChI=1S/C15H16N4O3/c1-19-14(11(16)6-7-13(17)21)18-12(15(19)22)8-9-2-4-10(20)5-3-9/h2-5,8,16,20H,6-7H2,1H3,(H2,17,21)/b12-8-,16-11?

InChI Key

CATDIRASHMZBMX-TYAWLKMTSA-N

SMILES

O=C(N)CCC(C1=N/C(C(N1C)=O)=C\C2=CC=C(O)C=C2)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Gamillus

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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